Tin(II) fluoride (CAS: 7783-47-3), commonly known as stannous fluoride, is a highly specialized inorganic salt distinguished by its dual-action provision of both stannous (Sn2+) and fluoride (F-) ions. Unlike standard alkali metal fluorides, SnF2 exhibits a relatively low melting point of 213 °C and acts as a mild reducing agent, making it highly valuable in both low-temperature glass manufacturing and advanced electrochemical applications [1]. In industrial and pharmaceutical procurement, its primary value proposition lies in its unique reactivity profile: the stannous ion readily precipitates to form protective physical barriers in biological and chemical systems, while the fluoride ion provides halogenation or structural integration [2]. This dual functionality makes SnF2 a non-interchangeable precursor in premium oral care formulations, lead-free perovskite solar cell fabrication, and specialized molten salt electrolysis [3].
Substituting Tin(II) fluoride (SnF2) with generic alternatives like sodium fluoride (NaF) or tin(II) chloride (SnCl2) fundamentally compromises application-critical performance and product viability. In formulation chemistry, replacing SnF2 with NaF eliminates the stannous ion (Sn2+), which is strictly required to precipitate the insoluble acid-resistant barriers necessary for physical tubule occlusion and advanced erosion protection[1]. In materials science, particularly the synthesis of lead-free perovskite solar cells, substituting SnF2 with SnCl2 or omitting the fluoride anion fails to adequately suppress the rapid oxidation of Sn2+ to Sn4+, leading to high background hole densities and catastrophic loss of power conversion efficiency [2]. Consequently, buyers must procure stabilized SnF2 when the end-use demands both targeted defect passivation and localized physical barrier formation.
In comparative in vitro studies assessing the protective efficacy of fluoridated dentifrices against acid erosion, Tin(II) fluoride demonstrates a quantitatively superior protective barrier effect compared to standard sodium fluoride (NaF) and sodium monofluorophosphate (SMFP). Assays measuring enamel surface loss reveal that stabilized SnF2 formulations provide a 61.7% reduction in erosive enamel loss relative to baseline controls [1]. In direct head-to-head comparisons, NaF and SMFP formulations achieved only 36-39% and 33% reductions, respectively [1]. This significant performance gap is attributed to the stannous ion's ability to deposit an acid-resistant, tin-rich smear layer on the substrate, a mechanism entirely absent in NaF.
| Evidence Dimension | Reduction in erosive enamel surface loss |
| Target Compound Data | SnF2 formulation (61.7% reduction) |
| Comparator Or Baseline | NaF formulation (36-39% reduction) |
| Quantified Difference | SnF2 provides an absolute performance advantage of ~22-25% greater erosion reduction over NaF. |
| Conditions | In vitro cyclic acid erosion model (citric/phosphoric acid) measured via optical profilometry. |
Justifies the higher procurement cost and formulation complexity of SnF2 over generic NaF for premium, clinically differentiated anti-erosion products.
The efficacy of desensitizing agents relies heavily on their ability to physically block exposed dentinal tubules. Clinical evaluations using the tactile Yeaple Probe method confirm that SnF2-based formulations significantly outperform NaF/triclosan baselines. After 8 weeks of application, subjects using the SnF2 compound exhibited a 184% greater improvement in tactile hypersensitivity compared to the NaF control group [1]. Scanning electron microscopy (SEM) corroborates this, showing that SnF2 drives a high degree of tubule occlusion (up to 83% surface blockage) by precipitating insoluble stannous complexes, whereas NaF primarily relies on localized fluorapatite formation without bulk physical occlusion [2].
| Evidence Dimension | Tactile hypersensitivity improvement (Yeaple Probe score) |
| Target Compound Data | SnF2 formulation (184% relative improvement over control at 8 weeks) |
| Comparator Or Baseline | 0.32% NaF / 0.3% triclosan control formulation |
| Quantified Difference | 184% greater desensitizing benefit for SnF2. |
| Conditions | 8-week in vivo randomized controlled trial, twice-daily application. |
Proves that SnF2 is the mandatory active pharmaceutical ingredient (API) for product lines claiming rapid and sustained physical occlusion of porous biological substrates.
In the fabrication of lead-free tin-based perovskite solar cells (e.g., FASnI3), the rapid oxidation of Sn2+ to Sn4+ acts as a primary failure mechanism, creating high background hole densities. The addition of SnF2 as a precursor co-additive is critical for suppressing this oxidation. Studies demonstrate that incorporating SnF2 (optimized at 10-30 mol%) significantly reduces Sn4+ content and extends carrier lifetimes [1]. In mixed-halide systems, the strategic inclusion of SnF2 has enabled power conversion efficiencies (PCE) to reach 5.13%, exhibiting high reproducibility and intrinsic stability compared to unmodified baselines that suffer from rapid degradation [2].
| Evidence Dimension | Power Conversion Efficiency (PCE) and Sn4+ defect suppression |
| Target Compound Data | SnF2-modified perovskite (PCE up to 5.13%, reduced Sn4+ density) |
| Comparator Or Baseline | Unmodified Sn-perovskite baseline (high Sn4+ density, lower PCE, rapid degradation) |
| Quantified Difference | Substantial increase in PCE and carrier lifetime due to successful Sn2+ stabilization. |
| Conditions | Solution-processed FASnI3 / mixed-halide perovskite films under ambient or controlled atmospheric conditions. |
Dictates the procurement of high-purity SnF2 as a non-negotiable stabilizing additive for manufacturers and researchers scaling lead-free photovoltaic technologies.
Generating high-purity fluorine (F2) gas typically requires harsh, highly hazardous conditions. Recent electrochemical advancements utilize SnF2 in a CsF-2.45HF molten salt system to achieve secure, mild F2 generation. SnF2 is selected over alternatives like CuF2 because it exhibits a higher solubility of 0.31 mol/kg in the electrolyte matrix [1]. During potentiostatic electrolysis, the Sn(II) ion is efficiently reduced to metallic tin at the cathode without unwanted hydrogen (H2) gas evolution, enabling stable electrolysis over 100 hours and yielding F2 gas with over 99% purity[1].
| Evidence Dimension | Precursor solubility in CsF-2.45HF electrolyte |
| Target Compound Data | SnF2 (0.31 mol/kg solubility, no H2 evolution) |
| Comparator Or Baseline | CuF2 (Lower solubility, historical baseline) |
| Quantified Difference | Higher molar solubility allows for more sustained and stable cathodic metal deposition without competing gas evolution. |
| Conditions | Potentiostatic electrolysis in CsF-2.45HF molten salt at mild temperatures. |
Highlights SnF2 as the superior electrolyte additive for facilities designing compact, safer, and high-purity electrochemical fluorine generators.
Driven by its proven 61.7% superiority in reducing erosive enamel loss and its 184% advantage in tactile hypersensitivity reduction compared to NaF [1], SnF2 is the definitive choice for premium toothpaste formulations. It is specifically procured for multi-benefit product lines that require simultaneous remineralization, antimicrobial action, and physical occlusion of dentinal tubules.
Because SnF2 effectively halts the rapid degradation of Sn2+ to Sn4+ and lowers background hole density, it is an essential procurement item for the synthesis of FASnI3 and MASnI3 perovskite solar cells [2]. It is utilized by optoelectronic researchers and manufacturers to achieve stable, high-efficiency lead-free solar modules.
With a relatively low melting point of 213 °C compared to other inorganic fluorides [3], SnF2 is procured for the formulation of specialty low-melting-point glasses. These materials are critical for encapsulating heat-sensitive electronic components and fabricating advanced optical lenses where high-temperature processing would cause substrate degradation.
Leveraging its high solubility (0.31 mol/kg) in CsF-HF molten salts and its clean cathodic reduction to metallic tin without H2 evolution, SnF2 is utilized in novel electrochemical cells [4]. This application is highly relevant for industrial and laboratory settings requiring secure, mild, and high-purity F2 gas generation without the extreme hazards of traditional fluorine production.
Corrosive;Irritant